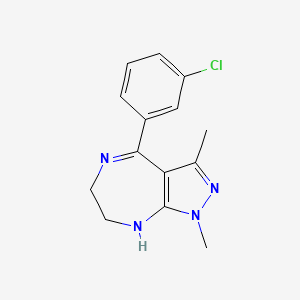

Zometapine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51022-73-2 |

|---|---|

Molecular Formula |

C14H15ClN4 |

Molecular Weight |

274.75 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[5,4-e][1,4]diazepine |

InChI |

InChI=1S/C14H15ClN4/c1-9-12-13(10-4-3-5-11(15)8-10)16-6-7-17-14(12)19(2)18-9/h3-5,8,17H,6-7H2,1-2H3 |

InChI Key |

YCWROMXNZZIJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C |

Synonyms |

4-(3-chlorophenyl)-1,6,7,8-tetrahydro-1,3-dimethylpyrazolo(3,4-e)(1,4)diazepine CI 781 CI-781 zometapine |

Origin of Product |

United States |

Foundational & Exploratory

Zometapine: An Antidepressant with an Enigmatic Mechanism of Action

Zometapine (CI-781) , a pyrazolodiazepine derivative, emerged in preclinical and clinical studies as a potentially effective antidepressant with a structural framework distinct from existing therapeutic classes.[1][2][3] Despite early promising results in animal models of depression, its development was discontinued, leaving its precise mechanism of action not fully elucidated and detailed pharmacological data sparse in the public domain. This guide synthesizes the available information on this compound and places it within the broader context of antidepressant pharmacology.

Preclinical Evidence of Antidepressant-Like Activity

An early study demonstrated that chronic administration of this compound to rats subjected to chronic stress effectively reversed behavioral deficits, a key indicator of antidepressant potential.[1] This effect was dose-dependent and was corroborated by the normalization of stress-induced elevations in corticosterone, a hormonal marker of stress.[1] These findings suggested that this compound's therapeutic effects might be mediated through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system implicated in the pathophysiology of depression.

Unraveling the Pharmacological Profile: A Scientific Dead End

Despite its demonstrated efficacy in animal models, the specific molecular targets of this compound remain largely undisclosed in publicly accessible scientific literature. Its "unusual pharmacological profile," as noted in early research, distinguishes it from typical antidepressants that primarily act on monoamine systems. Extensive searches for its binding affinities at common antidepressant targets, such as serotonin, norepinephrine, and dopamine transporters and receptors, have not yielded specific quantitative data like Ki or IC50 values. Similarly, information regarding its potential effects on monoamine oxidase (MAO) enzymes is unavailable.

This lack of detailed data prevents the construction of a comprehensive signaling pathway diagram or a quantitative summary of its binding profile, which are crucial for a deep understanding of its mechanism of action.

General Principles of Antidepressant Action: A Framework for Understanding

While the specifics of this compound are elusive, its investigation occurred within a broader understanding of the neurobiology of depression and the mechanisms of antidepressant drugs. The predominant theory has been the monoamine hypothesis, which posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine.

Most established antidepressants modulate these systems through several key mechanisms:

-

Reuptake Inhibition: Many antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), block the reabsorption of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

-

Receptor Antagonism/Agonism: Some antidepressants directly interact with neurotransmitter receptors, either blocking them (antagonism) or activating them (agonism) to modulate neuronal signaling.

-

Enzyme Inhibition: Monoamine Oxidase Inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters by inhibiting the MAO enzyme, leading to increased neurotransmitter levels.

The following diagram illustrates the general mechanism of a serotonin and norepinephrine reuptake inhibitor.

General mechanism of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Experimental Approaches to Elucidate Antidepressant Mechanisms

To characterize the mechanism of action of a novel antidepressant like this compound, a series of standard experimental protocols are typically employed:

In Vitro Assays

-

Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a wide range of receptors and transporters. The process involves:

-

Preparation of cell membranes expressing the target receptor or transporter.

-

Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.

-

Addition of varying concentrations of the test compound (e.g., this compound).

-

Measurement of the displacement of the radioligand by the test compound to calculate the binding affinity (Ki).

-

-

Neurotransmitter Uptake Assays: These experiments assess the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. The general workflow is as follows:

-

Preparation of synaptosomes (isolated nerve terminals) or cultured cells expressing the transporter of interest (e.g., SERT, NET).

-

Pre-incubation with the test compound.

-

Addition of a radiolabeled neurotransmitter (e.g., 3H-serotonin).

-

Measurement of the amount of radioactivity taken up by the synaptosomes or cells to determine the inhibitory potency (IC50).

-

The following diagram outlines a typical workflow for an in vitro binding assay.

Workflow for a radioligand binding assay.

In Vivo Models

-

Forced Swim Test and Tail Suspension Test: These are common behavioral screening tests in rodents to assess antidepressant-like activity. A reduction in immobility time in these tests is indicative of a potential antidepressant effect.

-

Chronic Stress Models: As was done for this compound, these models, such as chronic unpredictable stress or social defeat stress, aim to induce a depressive-like state in animals to evaluate the therapeutic efficacy of a compound over a longer duration.

Conclusion

This compound represents an intriguing but ultimately undeveloped chapter in the history of antidepressant research. Its unique pyrazolodiazepine structure and promising early preclinical data hinted at a novel mechanism for treating depression. However, the discontinuation of its development has left a significant gap in our understanding of its pharmacological properties. While the precise details of its mechanism of action remain obscure, the principles and experimental methodologies used to characterize other antidepressants provide a framework through which we can appreciate the scientific journey of such compounds. Further research, should any proprietary data become available, would be necessary to fully illuminate the therapeutic potential and molecular workings of this compound.

References

- 1. C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Zometapine (CAS Number: 51022-73-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Zometapine (also known as CI-781) is limited. This document summarizes the accessible data and provides general context where specific details for this compound are unavailable.

Introduction

This compound is a pyrazolodiazepine derivative that has been investigated for its antidepressant properties.[1] Structurally distinct from typical antidepressant classes, it represents a unique chemical scaffold. This guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, pharmacological profile from preclinical studies, and general methodologies relevant to its synthesis and analysis.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not widely published. The following table summarizes available information and notes where data is currently unavailable.

| Property | Value | Source |

| CAS Number | 51022-73-2 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₅ClN₄ | |

| Molar Mass | 274.75 g/mol | |

| IUPAC Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e]diazepine | Wikipedia |

| Synonyms | CI-781, Zometapin | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| pKa | Not Available | |

| Solubility | Soluble in DMSO | AOBIOUS |

| Appearance | Not Available |

Pharmacological Properties

The primary pharmacological investigation of this compound was reported in a 1984 study using an animal model of depression. The findings from this preclinical study are summarized below.

| Assay | Species | Effect |

| Chronic Stress Model | Rat | Reversed behavioral depression |

| Acute Noise Exposure | Rat | Drug-induced reversal of behavioral depression was dose-related |

| Defecation in Open Field | Rat | Reversal of stress-induced increase in defecation |

| Basal Corticosterone Levels | Rat | Partial normalization of elevated levels |

Experimental Protocol: Animal Model of Depression

-

Subjects: Male rats of an inbred strain.

-

Stress Induction: Chronic exposure to a variety of unpredictable stressors.

-

Drug Administration: this compound was administered over a period of three weeks. The specific doses investigated were not detailed in the abstract.

-

Behavioral Assessment: The study utilized a behavioral test to assess depression-like states, which was reversed by the drug treatment. A second measure of defecation was also used to confirm the reversal.

-

Hormonal Analysis: Basal corticosterone levels were measured to assess the drug's effect on the hypothalamic-pituitary-adrenal (HPA) axis.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. As a novel antidepressant, its activity may involve modulation of various neurotransmitter systems. The diagram below illustrates potential signaling pathways that are common targets for antidepressant drugs. It is important to note that this is a generalized representation and the specific pathway(s) affected by this compound are unknown.

Experimental Workflows

General Synthetic Approach for Pyrazolodiazepines

While the specific synthetic route for this compound is not publicly available, a general workflow for the synthesis of a pyrazolodiazepine core structure is presented below. This is a representative pathway and may not reflect the actual synthesis of this compound.

Preclinical Antidepressant Screening Workflow

The following flowchart illustrates a typical workflow for the preclinical screening of a novel antidepressant candidate.

Analytical Methods

Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations are not described in the available literature. The development and validation of such methods would be a critical step in its preclinical and potential clinical development. A generalized workflow for this process is outlined below.

Toxicology

No public data on the toxicology or safety pharmacology of this compound is available. Standard preclinical toxicology assessments would be required to characterize its safety profile.

Clinical Trials

A search of clinical trial registries did not yield any results for clinical studies involving this compound.

Conclusion

This compound is a pyrazolodiazepine derivative with demonstrated antidepressant-like effects in a preclinical model of depression. However, a significant gap in publicly available data exists regarding its physicochemical properties, detailed pharmacology, mechanism of action, synthesis, analytical methods, and safety profile. Further research would be necessary to fully characterize this compound for any potential therapeutic application. The information and generalized workflows provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and related novel antidepressant compounds.

References

Zometapine: A Review of Preclinical Data in Depression Models

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for zometapine in depression models. A comprehensive search has revealed a scarcity of detailed quantitative data, with the primary source being a study from 1984. Therefore, this guide focuses on the qualitative findings and methodologies described in the available literature.

Introduction

This compound (CI-781) is a pyrazolodiazepine derivative that was investigated for its antidepressant properties. Structurally distinct from tricyclic antidepressants and monoamine oxidase inhibitors prevalent at the time of its initial investigation, this compound presented a novel pharmacological profile. Preclinical studies in the 1980s suggested its potential as an effective antidepressant agent, warranting a closer examination of its activity in established animal models of depression. This technical guide provides an in-depth overview of the available preclinical data for this compound, with a focus on its effects in a chronic stress model of depression.

Behavioral and Physiological Effects in a Chronic Stress Model

The primary preclinical evidence for this compound's antidepressant-like activity comes from a study utilizing a chronic stress model in rats. This model is designed to induce a state of behavioral depression, analogous to symptoms observed in human depressive disorders.

Experimental Protocol

The methodology employed in the key preclinical study on this compound can be summarized as follows:

-

Animal Model: Male rats were used as the subjects for the study.

-

Induction of Depression: A state of behavioral depression was induced through chronic exposure to a series of stressors.

-

Drug Administration: Following the stress period, this compound was administered to the animals.

-

Behavioral Assessment: The antidepressant effects of this compound were evaluated by observing the reversal of a "behavioral depression." A key feature of the assessment was the activation of the rats by acute noise exposure during the behavioral testing phase.

-

Physiological Assessment: The study also included the measurement of basal corticosterone levels, a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.

Summary of Findings

The administration of this compound in the chronic stress model yielded the following key results:

-

Reversal of Behavioral Depression: this compound was found to selectively reverse the behavioral depression induced by chronic stress. This effect was reported to be dose-related, indicating a pharmacological response.

-

Confirmation of Antidepressant-like Effects: The reversal of the depressive state was corroborated by a second behavioral measure, defecation, which is often used as an indicator of emotionality or stress in rodents.

-

Normalization of HPA Axis Activity: The study reported a partial normalization of elevated basal corticosterone levels in the stressed rats following this compound treatment. This finding suggests that this compound may exert its antidepressant-like effects, at least in part, by modulating the HPA axis.

Due to the limited publicly available data, a detailed quantitative summary of these findings in tabular format cannot be provided.

Mechanism of Action: An Unresolved Picture

The precise mechanism of action of this compound as an antidepressant has not been fully elucidated in the available literature.

Receptor Binding Profile, Monoamine Reuptake, and MAO Inhibition

A comprehensive search of scientific databases did not yield any specific quantitative data regarding this compound's binding affinities for key neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine receptors), its potential to inhibit monoamine reuptake transporters (SERT, NET, DAT), or its activity on monoamine oxidase (MAO-A or MAO-B). This lack of data prevents a detailed analysis of its pharmacological profile and a direct comparison with other classes of antidepressants.

Hypothesized Signaling Pathway: HPA Axis Modulation

The observation that this compound partially normalized elevated corticosterone levels suggests an interaction with the HPA axis. Chronic stress is known to lead to hyperactivation of the HPA axis, resulting in sustained high levels of glucocorticoids like corticosterone. This dysregulation is considered a key pathophysiological component of depression. Antidepressant treatments are often associated with the normalization of HPA axis function.

The diagram below illustrates a generalized pathway of HPA axis dysregulation in depression and a potential point of intervention for an antidepressant. It is important to note that this is a hypothetical representation and not based on specific molecular data for this compound.

Pharmacokinetic Data

Detailed pharmacokinetic studies of this compound in the context of preclinical depression models, including parameters such as brain and plasma concentrations, half-life, and metabolism, are not available in the reviewed literature.

Conclusion

The available preclinical data, primarily from a study conducted in 1984, suggest that this compound possesses antidepressant-like properties in a chronic stress model in rats. The observed reversal of behavioral depression and the partial normalization of corticosterone levels point towards a potential therapeutic effect. However, the lack of quantitative data and the absence of a defined mechanism of action, including its receptor binding profile and effects on monoamine systems, represent significant gaps in our understanding of this compound. Further research would be necessary to fully characterize the preclinical antidepressant profile of this compound and to elucidate its molecular targets and signaling pathways.

Zometapine's Preclinical Efficacy in Rodent Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zometapine (CI-781) is a pyrazolodiazepine derivative with a unique chemical structure that sets it apart from traditional antidepressant drug classes.[1] Early preclinical research in the 1980s suggested its potential as a novel antidepressant. This technical guide provides an in-depth overview of the available in vivo efficacy data of this compound in rodent models of stress. Due to the limited availability of recent research and the inaccessibility of full-text versions of older key studies, this guide synthesizes the obtainable information and provides a framework for understanding this compound's preclinical profile. This document outlines the experimental methodologies for relevant rodent stress models and discusses the potential signaling pathways involved in its mechanism of action, based on the broader understanding of antidepressant pharmacology.

Data Presentation: In Vivo Efficacy of this compound

Quantitative data from in vivo studies on this compound is sparse in the readily available scientific literature. The primary study identified is a 1984 publication by Katz, which indicates a dose-related efficacy of this compound in a chronic stress model in rats. The abstract of this study notes a reversal of behavioral depression and normalization of corticosterone levels. However, without access to the full study, specific quantitative data for inclusion in comparative tables is unavailable. The following tables are presented as templates to illustrate how such data would be structured.

Table 1: Effect of this compound on Behavioral Deficits in a Chronic Stress Model in Rats

| Treatment Group | Dose (mg/kg) | Behavioral Endpoint (e.g., Open Field Activity) | % Reversal of Deficit | p-value vs. Stressed Control |

| Vehicle Control | N/A | Data Not Available | N/A | N/A |

| Stressed + Vehicle | N/A | Data Not Available | 0% | N/A |

| Stressed + this compound | Low Dose | Data Not Available | Data Not Available | Data Not Available |

| Stressed + this compound | Mid Dose | Data Not Available | Data Not Available | Data Not Available |

| Stressed + this compound | High Dose | Data Not Available | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Physiological Markers in a Chronic Stress Model in Rats

| Treatment Group | Dose (mg/kg) | Biomarker (e.g., Plasma Corticosterone) | % Normalization | p-value vs. Stressed Control |

| Vehicle Control | N/A | Data Not Available | N/A | N/A |

| Stressed + Vehicle | N/A | Data Not Available | 0% | N/A |

| Stressed + this compound | Dose from behavioral study | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not fully accessible. However, this section outlines the standard methodologies for the key rodent stress models relevant to the preclinical assessment of antidepressants.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used paradigm to induce a state of anhedonia and other depression-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are typically used.

-

Housing: Animals are singly housed to increase their vulnerability to stress.

-

Stress Protocol: A varied sequence of mild stressors is applied over several weeks (typically 3-8 weeks). Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Overnight illumination

-

Food or water deprivation (for a limited duration)

-

Soiled cage bedding

-

Predator sounds or smells

-

Forced swimming in cool water

-

-

Behavioral Endpoints:

-

Sucrose Preference Test: To assess anhedonia, the preference for a sweetened solution over water is measured. A significant decrease in sucrose preference in the stressed group is indicative of a depressive-like state.

-

Forced Swim Test: To measure behavioral despair, the duration of immobility in an inescapable water cylinder is recorded.

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

-

Physiological Endpoints:

-

Corticosterone Levels: Blood samples are collected to measure circulating levels of the stress hormone corticosterone. Chronic stress typically leads to elevated basal corticosterone levels.

-

Forced Swim Test (FST)

The FST is a common screening tool for antidepressants, based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce this immobility time.

-

Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Pre-test (for rats): On the first day, rats are placed in the water for 15 minutes.

-

Test: 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle. After a specified pre-treatment time, they are placed back in the water for a 5-minute session. For mice, a single 6-minute session is common without a pre-test.

-

-

Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

Social Defeat Stress Model

This model induces depression- and anxiety-like behaviors by exposing a test animal to repeated social subordination by a larger, more aggressive conspecific.

-

Animals: Typically, a smaller male mouse (e.g., C57BL/6) is introduced into the home cage of a larger, aggressive male mouse (e.g., CD-1).

-

Procedure:

-

Defeat Sessions: The test mouse is subjected to a short period of physical defeat by the resident aggressor.

-

Sensory Contact: Following the physical interaction, the two animals are housed in the same cage but separated by a perforated divider, allowing for continuous sensory (visual, olfactory) but not physical contact. This is repeated for a set number of days (e.g., 10 days).

-

-

Behavioral Endpoints:

-

Social Interaction Test: The preference of the test mouse to interact with a novel, non-threatening mouse versus an empty enclosure is measured. Socially defeated mice typically show reduced social interaction.

-

Sucrose Preference Test: To assess anhedonia.

-

-

Physiological Endpoints:

-

Changes in body weight and corticosterone levels are often monitored.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound is not well-delineated in the available literature. It is identified as a pyrazolodiazepine, a structural class not directly related to other major antidepressant classes.[1] Without specific receptor binding or neurotransmitter reuptake data for this compound, a definitive signaling pathway cannot be constructed.

However, a generalized overview of signaling pathways implicated in the action of many antidepressants can provide a hypothetical framework. Antidepressants often modulate monoaminergic systems (serotonin, norepinephrine, and dopamine), leading to downstream changes in intracellular signaling cascades that regulate neuroplasticity and neuronal survival.

Below is a diagram illustrating a generalized signaling pathway for antidepressants that enhance monoamine neurotransmission.

Caption: Generalized antidepressant signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in a rodent stress model.

Caption: Rodent stress model experimental workflow.

Conclusion

This compound represents a structurally novel compound with early preclinical data suggesting antidepressant-like efficacy in a rodent model of chronic stress. The available information points to a dose-dependent reversal of stress-induced behavioral deficits and normalization of HPA axis dysregulation, as indicated by corticosterone levels. However, a significant limitation in the current understanding of this compound's preclinical profile is the lack of accessible, detailed quantitative data and specific experimental protocols from the primary studies. Furthermore, its precise mechanism of action and the intracellular signaling pathways it modulates remain to be fully elucidated. Future research, should it be undertaken, would be necessary to generate the robust quantitative data required for a comprehensive evaluation of this compound's potential as a therapeutic agent for stress-related disorders and to delineate its molecular pharmacology. This guide provides a foundational understanding based on the available literature and outlines the standard methodologies that would be employed in such research.

References

Zometapine: A Potential Novel Antidepressant Agent - A Technical Review

Foreword: This document provides a technical overview of Zometapine, a pyrazolodiazepine derivative investigated for its potential as an antidepressant. Publicly available data on this compound is limited, primarily stemming from early preclinical research. This guide synthesizes the existing information and outlines the experimental protocols and further investigations that would be necessary to fully characterize its potential as a novel antidepressant agent.

Introduction

This compound (CI-781) is a pyrazolodiazepine derivative with a chemical structure distinct from traditional antidepressant classes.[1] Its structural similarity to benzodiazepines suggests a potential interaction with the central nervous system, though its pharmacological profile is described as unusual.[2] Early preclinical evidence indicated potential antidepressant effects, positioning this compound as a candidate for a new class of antidepressant medication.[2] However, there is a notable absence of recent research or clinical trial data, suggesting that its development was likely discontinued.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e][2][3]diazepine | |

| CAS Number | 51022-73-2 | |

| Chemical Formula | C14H15ClN4 | |

| Molar Mass | 274.75 g·mol−1 |

Preclinical Pharmacology

The primary evidence for this compound's antidepressant potential comes from a 1984 study utilizing a chronic stress model in rats.

Efficacy in Animal Models

A key study demonstrated that three weeks of this compound treatment selectively reversed behavioral depression induced by chronic stress in rats. This effect was dose-dependent and was confirmed by a reduction in defecation, an ancillary measure of anxiety. Furthermore, the treatment partially normalized elevated basal corticosterone levels, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis, a key system implicated in depression.

| Preclinical Efficacy of this compound | |

| Animal Model | Chronic Stress-Induced Depression in Rats |

| Treatment Duration | 3 weeks |

| Primary Outcome | Reversal of behavioral depression |

| Key Findings | - Dose-dependent reversal of behavioral depression- Reduction in stress-induced defecation- Partial normalization of elevated basal corticosterone |

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound remains unelucidated. Its structural resemblance to benzodiazepines suggests a potential modulation of the GABA-A receptor complex. However, its "unusual" pharmacological profile indicates that it may not act as a classical benzodiazepine. To determine its mechanism, a comprehensive receptor binding and functional assay screen would be required.

Figure 1: A proposed workflow for the comprehensive preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively available in the public domain. The following sections describe the standard methodologies that would be employed to fully characterize a novel antidepressant candidate like this compound.

Receptor Binding Assays

To elucidate the mechanism of action, competitive radioligand binding assays would be performed to determine the affinity of this compound for a wide range of CNS targets.

-

Objective: To determine the binding affinities (Ki values) of this compound for key neurotransmitter receptors and transporters.

-

Methodology:

-

Preparation of cell membranes from tissues or cell lines expressing the target receptor/transporter.

-

Incubation of the membranes with a specific radioligand and varying concentrations of this compound.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity to determine the displacement of the radioligand by this compound.

-

Calculation of the IC50 value, which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

-

Targets would include:

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

-

GABA-A receptor subtypes

-

Serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

-

Dopamine receptors (e.g., D1, D2)

-

Norepinephrine receptors (e.g., alpha1, alpha2, beta)

-

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or modulator at its binding sites.

-

Objective: To determine the functional activity (e.g., EC50, IC50) of this compound at its primary targets.

-

Methodology (Example: Monoamine Transporter Uptake Assay):

-

Use of synaptosomes or cells expressing the transporter of interest (e.g., SERT).

-

Pre-incubation of the cells/synaptosomes with varying concentrations of this compound.

-

Addition of a radiolabeled monoamine substrate (e.g., [3H]5-HT).

-

Incubation to allow for uptake of the substrate.

-

Termination of the uptake process and measurement of intracellular radioactivity.

-

Calculation of the IC50 value for the inhibition of monoamine uptake.

-

In Vivo Behavioral Models

The initial study on this compound used a chronic stress model. A broader range of well-validated animal models would be necessary to confirm and extend these findings.

-

Objective: To assess the antidepressant-like and anxiolytic-like effects of this compound in established behavioral paradigms.

-

Methodologies:

-

Forced Swim Test (FST): Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressants typically reduce immobility time.

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this tests for antidepressant efficacy.

-

Chronic Mild Stress (CMS): Rodents are exposed to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia (reduced interest in pleasurable stimuli), a core symptom of depression. The ability of a drug to reverse this anhedonia is a strong indicator of antidepressant potential.

-

Figure 2: A hypothesized signaling pathway for this compound based on its structural class and limited preclinical data.

Pharmacokinetics and Metabolism

No publicly available data exists on the absorption, distribution, metabolism, and excretion (ADME) of this compound. To assess its drug-like properties, a full pharmacokinetic profile would need to be established.

| Pharmacokinetic Parameters to be Determined | |

| Absorption | Bioavailability (Oral, IV), Cmax, Tmax |

| Distribution | Volume of distribution (Vd), Protein binding, Blood-brain barrier penetration |

| Metabolism | Hepatic clearance, Identification of major metabolites, Cytochrome P450 enzyme profiling |

| Excretion | Half-life (t1/2), Route of elimination (renal, fecal) |

Clinical Development Status

There is no evidence in the public domain of any clinical trials conducted with this compound. The lack of research subsequent to the initial preclinical studies suggests that its development was likely halted, though the specific reasons for this are not documented.

Conclusion and Future Directions

This compound represents a structurally novel compound with early preclinical data suggesting potential antidepressant activity. However, the significant gaps in our understanding of its pharmacology, mechanism of action, pharmacokinetics, and safety profile prevent a thorough evaluation of its therapeutic potential. For the development of this compound to be reconsidered, a comprehensive preclinical characterization as outlined in this guide would be the essential first step. Should these studies reveal a favorable profile, a carefully designed Phase I clinical trial to assess safety and tolerability in humans would be the subsequent logical progression. Without such data, this compound remains a historical compound of interest with underexplored potential.

References

Methodological & Application

Zometapine Dose-Response in a Rat Model of Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zometapine (CI-781) is a novel pyrazolodiazepine derivative with demonstrated antidepressant-like effects in preclinical studies.[1][2][3] This document provides a summary of the available information on this compound's dose-response relationship in a rat model of chronic stress-induced depression. Due to the limited availability of detailed quantitative data from the primary study, this document focuses on outlining the experimental framework and the qualitative findings. Further research is required to fully elucidate the quantitative dose-response curve and the precise mechanism of action of this compound.

Introduction

This compound is a structurally unique compound, distinct from other classes of antidepressants.[3] Preclinical evidence suggests its potential as an effective antidepressant agent. A key study demonstrated that this compound produces a dose-related reversal of behavioral depression in rats subjected to a chronic stress paradigm.[1] This effect was observed alongside the normalization of stress-induced physiological changes, such as altered defecation and corticosterone levels.

Data Presentation

A comprehensive quantitative summary of the dose-response effects of this compound in rats is limited by the availability of public data. The pivotal study by Katz (1984) reported a "dose-related" effect but did not provide specific tabular data in the publicly accessible abstract. The table below is a template illustrating how such data would be structured, based on the reported endpoints.

Table 1: Template for this compound Dose-Response Data in a Chronic Stress Rat Model

| Treatment Group | Dose (mg/kg) | N | Behavioral Score (e.g., Immobility Time in s, Mean ± SEM) | Defecation (Boluses, Mean ± SEM) | Plasma Corticosterone (ng/mL, Mean ± SEM) |

| Vehicle Control | 0 | - | - | - | - |

| This compound | Low Dose | - | - | - | - |

| This compound | Mid Dose | - | - | - | - |

| This compound | High Dose | - | - | - | - |

| Positive Control | - | - | - | - | - |

Note: Specific doses, sample sizes (N), and quantitative results are not available in the reviewed literature.

Experimental Protocols

The following protocols are based on established methods for inducing chronic stress in rats and assessing antidepressant efficacy, consistent with the description of the primary this compound study.

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is a widely used method to induce a depressive-like state in rodents.

Objective: To induce a state of anhedonia and behavioral despair in rats, mimicking symptoms of depression.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Standard laboratory chow and water

-

Stressor items (e.g., tilted cages, wet bedding, light cycle alterations, social isolation/pairing)

Procedure:

-

House rats individually in a dedicated, temperature- and humidity-controlled environment.

-

For a period of 3-5 weeks, expose the rats to a variable sequence of mild, unpredictable stressors.

-

The stressor schedule should be random to prevent habituation. Examples of stressors include:

-

Cage Tilt: Tilting the home cage at a 45° angle.

-

Wet Bedding: Dampening the bedding with water.

-

Light Cycle Disruption: Altering the light/dark cycle (e.g., continuous light or darkness).

-

Social Stress: Periods of isolation followed by pairing with an unfamiliar rat.

-

Restraint Stress: Placing the rat in a restrainer for a short period.

-

-

A control group of rats should be housed under identical conditions but not exposed to the stressors.

Behavioral Assessment: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Objective: To measure changes in exploratory behavior and activity levels.

Materials:

-

Open field apparatus (a square arena with walls)

-

Video tracking software

Procedure:

-

Place a rat in the center of the open field arena.

-

Allow the rat to explore freely for a defined period (e.g., 5-10 minutes).

-

Record and analyze behavioral parameters, including:

-

Total distance traveled: An indicator of general activity.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the rat stands on its hind legs.

-

Grooming behavior: Frequency and duration of self-grooming.

-

Physiological Assessment: Corticosterone Measurement

Chronic stress is known to dysregulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to altered corticosterone levels.

Objective: To measure plasma corticosterone levels as a physiological marker of stress.

Materials:

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Corticosterone ELISA kit

Procedure:

-

Collect blood samples from the rats at a consistent time of day to minimize circadian variations.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway

The precise signaling pathway for this compound's antidepressant action has not been fully elucidated. As a pyrazolodiazepine, its mechanism is thought to be distinct from typical antidepressants that primarily target monoamine reuptake. The diagram below represents a generalized signaling pathway often implicated in the action of antidepressants, which may be relevant to this compound's effects.

Caption: Putative signaling pathway for this compound's antidepressant effects.

Experimental Workflow

The following diagram illustrates the logical flow of a dose-response study for this compound in a rat model of depression.

Caption: Experimental workflow for a this compound dose-response study.

References

- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]

Zometapine Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Zometapine (CI-781) is a pyrazolodiazepine derivative that has been investigated for its antidepressant potential.[1][2] However, detailed and standardized administration protocols specifically for mice are not widely published in peer-reviewed literature. The following application notes and protocols are based on general principles of psychopharmacological research in rodents and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction to this compound

This compound is a structurally novel compound with a pharmacological profile that distinguishes it from typical antidepressant classes.[2] Early preclinical studies in rats suggested its potential as an antidepressant in animal models of depression.[3] Its mechanism of action is not fully elucidated, but its structural similarity to benzodiazepines suggests a potential interaction with GABAergic systems, although its primary antidepressant effect is likely mediated through other pathways.[3] Given the ongoing research into novel antidepressants, understanding the appropriate administration of such compounds in preclinical models is crucial.

Quantitative Data Summary

Due to the limited public data on this compound administration in mice, the following tables are presented as templates for designing initial dose-finding and pharmacokinetic studies. The values are hypothetical and should be determined empirically.

Table 1: Hypothetical Dose-Response Study Design

| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals (N) |

| 1 | Vehicle | 0 | Intraperitoneal (i.p.) | 10 |

| 2 | This compound | 1 | Intraperitoneal (i.p.) | 10 |

| 3 | This compound | 5 | Intraperitoneal (i.p.) | 10 |

| 4 | This compound | 10 | Intraperitoneal (i.p.) | 10 |

| 5 | Positive Control (e.g., Fluoxetine) | 20 | Intraperitoneal (i.p.) | 10 |

Table 2: Suggested Pharmacokinetic Study Parameters (Single Dose)

| Time Point (post-administration) | Blood Sampling | Brain Tissue Collection |

| 5 minutes | X | |

| 15 minutes | X | |

| 30 minutes | X | X |

| 1 hour | X | X |

| 2 hours | X | X |

| 4 hours | X | X |

| 8 hours | X | X |

| 24 hours | X | X |

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice. The choice of administration route depends on the experimental design and the physicochemical properties of the drug formulation.

Protocol for Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice, allowing for rapid absorption.

Materials:

-

This compound hydrochloride (or other salt form)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Dissolve the this compound powder in sterile saline to the desired stock concentration. For example, to dose at 10 mg/kg in a volume of 10 mL/kg, a 1 mg/mL solution is required.

-

Vortex thoroughly to ensure complete dissolution. Prepare fresh daily unless stability data indicates otherwise.

-

-

Animal Handling and Dosing:

-

Weigh the mouse accurately immediately before injection.

-

Calculate the exact volume to be injected based on the mouse's weight (e.g., for a 25g mouse at 10 mg/kg with a 1 mg/mL solution, the volume is 0.25 mL).

-

Restrain the mouse securely, exposing the abdomen. One common method is to gently scruff the mouse.

-

Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

-

Insert the needle at a 30-40° angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.

-

Inject the calculated volume smoothly.

-

Withdraw the needle and return the mouse to its home cage.

-

Monitor the animal for any adverse reactions for at least 15-30 minutes post-injection.

-

Protocol for Oral Gavage (p.o.)

Oral gavage ensures that a precise dose is administered directly into the stomach.

Materials:

-

This compound

-

Vehicle (e.g., water, 0.5% methylcellulose)

-

Vortex mixer or sonicator

-

Animal scale

-

Flexible plastic or stainless steel feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge).

Procedure:

-

Preparation of this compound Suspension/Solution:

-

Prepare the dosing solution or suspension in the chosen vehicle. If this compound is not water-soluble, a suspension in 0.5% methylcellulose or a similar vehicle may be necessary.

-

Ensure the formulation is homogenous before each administration.

-

-

Animal Handling and Dosing:

-

Weigh the mouse and calculate the required volume.

-

Gently but firmly restrain the mouse, allowing the head and neck to be held in a straight line with the body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

-

Moisten the tip of the gavage needle with the vehicle to lubricate it.

-

Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.

-

Once the needle is at the correct depth, administer the solution slowly.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

-

Potential Signaling Pathway and Experimental Workflow

While the exact signaling pathway of this compound is not well-defined, many antidepressants are known to modulate neurotrophic factor signaling, which is crucial for neuronal plasticity. A plausible hypothetical mechanism could involve the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).

Caption: Hypothetical signaling cascade for this compound's antidepressant action.

The following workflow illustrates a typical preclinical study for evaluating a novel antidepressant compound like this compound in mice.

Caption: Workflow for preclinical evaluation of this compound in mice.

References

- 1. Effects of this compound, a structurally novel antidepressant, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]

Zometapine Solution Preparation for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Zometapine solutions for in vivo experimental use. This compound, a pyrazolodiazepine derivative with antidepressant properties, is characterized by its poor water solubility, necessitating specific formulation strategies for effective systemic delivery in animal models. These guidelines offer a summary of this compound's physicochemical properties, recommended solvent systems, and step-by-step protocols for preparing solutions suitable for oral (p.o.) and intraperitoneal (i.p.) administration. Additionally, a putative signaling pathway for this compound's antidepressant action is illustrated to provide a conceptual framework for its mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for the development of a stable and effective formulation for in vivo studies. Key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e][1][2]diazepine | Wikipedia[3] |

| Molecular Formula | C₁₄H₁₅ClN₄ | Wikipedia[3] |

| Molar Mass | 274.75 g/mol | Wikipedia[3] |

| Appearance | Powder | - |

| Solubility | Soluble in DMSO | AOBIOUS |

| Storage (Powder) | 2 years at -20°C | DC Chemicals |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |

Recommended Formulations for In Vivo Administration

Given this compound's poor aqueous solubility, the selection of an appropriate vehicle is critical to ensure bioavailability and minimize potential toxicity. While specific formulations for this compound are not extensively reported, based on its solubility in DMSO and common practices for administering poorly water-soluble compounds in preclinical studies, the following vehicle systems are recommended.

Vehicle Composition for Intraperitoneal (i.p.) Injection

For intraperitoneal administration, a vehicle that ensures the solubility of this compound while being well-tolerated by the animal is essential. A common approach involves a multi-component system.

| Component | Percentage (v/v) | Purpose |

| DMSO | 5 - 10% | Primary solvent for this compound |

| PEG400 | 30 - 40% | Co-solvent to improve solubility |

| Tween 80 | 5% | Surfactant to aid in emulsification |

| Saline (0.9%) | 45 - 60% | Vehicle to bring to final volume |

Vehicle Composition for Oral Gavage (p.o.)

For oral administration, a suspension is often a suitable formulation for poorly soluble compounds.

| Component | Concentration | Purpose |

| Carboxymethylcellulose (CMC) | 0.5 - 1% (w/v) | Suspending agent |

| Tween 80 | 0.1 - 0.5% (v/v) | Wetting agent to aid dispersion |

| Purified Water | q.s. | Vehicle |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions for in vivo experiments.

Protocol 1: Preparation of this compound Solution for Intraperitoneal (i.p.) Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile 0.9% saline

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

-

Dissolve in DMSO: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (5-10% of the final volume) and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Add Co-solvent and Surfactant: To the this compound-DMSO solution, add PEG400 (30-40% of the final volume) and Tween 80 (5% of the final volume). Vortex vigorously to ensure a homogenous mixture.

-

Add Saline: Gradually add sterile 0.9% saline to the mixture while continuously vortexing to reach the final desired volume.

-

Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.

-

Administration: The solution should be administered to the animals immediately after preparation.

Protocol 2: Preparation of this compound Suspension for Oral Gavage (p.o.)

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC), sodium salt

-

Tween 80

-

Purified water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Vehicle: In a suitable beaker, dissolve the required amount of CMC (0.5-1% w/v) in purified water with the aid of a magnetic stirrer. This may take some time.

-

Add Wetting Agent: Once the CMC is fully dissolved, add Tween 80 (0.1-0.5% v/v) to the vehicle and stir until homogenous.

-

Weigh this compound: Accurately weigh the required amount of this compound powder.

-

Create a Paste: In a mortar, add the weighed this compound powder. Add a small volume of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

-

Prepare Suspension: Gradually add the remaining vehicle to the mortar while continuously triturating. Alternatively, the paste can be transferred to a beaker containing the rest of the vehicle and homogenized.

-

Final Mixing: Stir the final suspension with a magnetic stirrer for at least 15-30 minutes before administration to ensure a uniform distribution of the drug.

-

Administration: Administer the suspension using an appropriate oral gavage needle. Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.

Experimental Workflow and Signaling Pathway

This compound Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for in vivo administration.

Caption: Workflow for this compound solution preparation.

Putative Signaling Pathway of this compound

As an antidepressant, this compound is hypothesized to modulate neurotransmitter systems and intracellular signaling cascades that regulate neuronal plasticity and mood. While the precise mechanism of this compound is not fully elucidated, a plausible pathway, based on the known actions of other antidepressants, involves the enhancement of monoaminergic neurotransmission and subsequent activation of neurotrophic factor signaling.

Caption: Putative signaling pathway for this compound.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution when handling DMSO-containing solutions.

-

Dispose of all waste materials in accordance with institutional and local regulations.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and institutional safety protocols. Researchers should always adhere to their institution's guidelines for animal handling and experimentation.

References

Application Notes and Protocols for Zometapine Intraperitoneal Injection in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zometapine is a pyrazolodiazepine derivative with a unique pharmacological profile that has shown potential as an antidepressant agent. Preclinical studies in rodent models have been instrumental in characterizing its effects. This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound to rodents for research purposes. The provided methodologies are based on established best practices for rodent IP injections and available preclinical data on this compound and related compounds.

Introduction to this compound

This compound (CI-781) is a structurally novel compound belonging to the pyrazolodiazepine class, which is chemically distinct from other classes of antidepressants. It bears a structural resemblance to benzodiazepines[1]. Early preclinical studies have indicated its efficacy in animal models of depression, where it was shown to reverse behavioral depression induced by chronic stress in a dose-dependent manner[1]. Its unique pharmacological profile suggests a mechanism of action that may differ from typical antidepressants, making it a compound of interest for further investigation in neuroscience and drug development.

Potential Signaling Pathways

While the precise signaling pathways of this compound are not fully elucidated, its classification as a pyrazolodiazepine and its antidepressant effects suggest potential involvement of pathways commonly associated with neuroplasticity and mood regulation. As a structural analog of benzodiazepines, it may modulate GABAergic neurotransmission. Furthermore, like many antidepressants, its therapeutic effects could be mediated through the regulation of key signaling cascades that influence synaptic plasticity and neuronal survival.

A hypothesized signaling pathway for this compound, based on general antidepressant mechanisms, is depicted below.

Caption: Hypothesized signaling pathway for this compound's antidepressant effects.

Quantitative Data from Preclinical Studies

Specific quantitative data for intraperitoneal administration of this compound in rodents is limited in publicly available literature. The pivotal 1984 study by Katz et al. demonstrated a dose-related reversal of behavioral depression in rats following three weeks of treatment[1]. However, the exact doses and corresponding quantitative outcomes were not detailed in the abstract.

For the purpose of guiding researchers, the following table provides a general framework for recording quantitative data from a this compound IP injection study.

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Forced Swim Test (Immobility Time, s) | ||||

| Sucrose Preference Test (%) | ||||

| Locomotor Activity (Distance Traveled, cm) | ||||

| Corticosterone Levels (ng/mL) | ||||

| Body Weight (g) |

Note: The dose ranges for "Low," "Mid," and "High" should be determined through pilot studies.

Experimental Protocols

The following protocols provide a detailed methodology for the intraperitoneal injection of this compound in rodents. These are based on general best practices and should be adapted to specific experimental designs and institutional guidelines.

Materials

-

This compound hydrochloride

-

Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on this compound's solubility)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

This compound Solution Preparation

-

Determine the desired concentration of the this compound solution based on the target dose (mg/kg) and the injection volume.

-

Aseptically weigh the required amount of this compound hydrochloride powder.

-

In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in the appropriate sterile vehicle. If solubility is an issue, a small percentage of DMSO or other solubilizing agents may be used, but their potential effects on the experiment should be considered. The final concentration of any organic solvent should be minimized and kept consistent across all treatment groups, including the vehicle control.

-

Ensure the solution is homogenous and free of particulates.

-

Store the prepared solution according to the manufacturer's recommendations, protected from light if necessary.

Intraperitoneal Injection Workflow

The following diagram illustrates the general workflow for the intraperitoneal injection procedure.

Caption: General workflow for rodent intraperitoneal injection.

Detailed Injection Protocol for Rodents

-

Animal Preparation:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Handle the animals for several days prior to the injection to reduce stress.

-

On the day of injection, weigh the animal to accurately calculate the dose volume. The injection volume should typically not exceed 10 mL/kg for mice and rats.

-

-

Restraint:

-

Mice: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head and body. The tail can be secured with the little finger of the same hand.

-

Rats: For a one-person technique, restrain the rat by placing the thumb and forefinger around the thorax, just behind the forelimbs. For a two-person technique, one person can scruff the rat similarly to a mouse while the other performs the injection.

-

-

Injection Site:

-

Position the animal so its head is tilted slightly downwards.

-

The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

-

Injection Procedure:

-

Swab the injection site with 70% ethanol.

-

Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at approximately a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the syringe hub) or an organ (e.g., yellowish fluid from the bladder). If any fluid is aspirated, discard the syringe and prepare a new one.

-

If aspiration is clear, slowly and steadily inject the this compound solution.

-

Withdraw the needle and return the animal to its home cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.

-

Monitor the animals regularly throughout the study for any adverse effects.

-

Conclusion

The intraperitoneal administration of this compound in rodents is a critical procedure for investigating its antidepressant potential and mechanism of action. Adherence to proper technique is essential for ensuring animal welfare and the validity of experimental data. While specific quantitative data on this compound is not abundant, the protocols outlined in this document provide a solid foundation for researchers to conduct their studies in a safe and reproducible manner. It is strongly recommended that researchers perform pilot studies to determine optimal dosing and to familiarize themselves with the procedures before commencing large-scale experiments.

References

Application Notes and Protocols: Zometapine and the Tail Suspension Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zometapine is a pyrazolodiazepine derivative that has been investigated for its potential antidepressant properties.[1] Structurally distinct from other antidepressant classes, it has been described as having an "unusual pharmacological profile."[1] Preclinical studies have shown its effectiveness in reversing behavioral depression in a chronic stress model in rats, suggesting a potential therapeutic application in mood disorders.[1] The tail suspension test (TST) is a widely used behavioral assay for screening potential antidepressant drugs in mice.[2][3] The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tails will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

This document provides a detailed protocol for the tail suspension test that can be adapted for the evaluation of this compound and other novel compounds. Due to the limited publicly available data on this compound's use specifically within the tail suspension test, this guide offers a standardized methodology.

Experimental Protocols

Tail Suspension Test (TST) Protocol

This protocol is a standard method for assessing antidepressant-like activity in mice.

1. Animals:

-

Species: Male mice are typically used to avoid hormonal cycle variations. Common strains include C57BL/6 and BALB/c.

-

Age: 8-10 weeks.

-

Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Allow at least one week for animals to acclimate to the housing facility before any experimental procedures.

2. Apparatus:

-

A suspension box or chamber that is enclosed on three sides to provide a uniform environment and prevent the mouse from seeing other mice being tested.

-

A horizontal bar or ledge positioned at a height that prevents the mouse's tail and body from touching any surfaces.

-

Adhesive tape (e.g., medical-grade tape) for suspending the mice by their tails.

3. Drug Preparation and Administration:

-

Vehicle: Select a suitable vehicle for dissolving this compound (e.g., saline, distilled water with a small amount of Tween 80). The vehicle should be tested alone as a control.

-

Dose: Based on available preclinical data for other behavioral tests, a dose-response study is recommended to determine the optimal dose of this compound. A starting point could be extrapolated from studies on similar compounds or from the chronic stress model, though direct translation is not always possible.

-

Administration: Intraperitoneal (i.p.) injection is a common route for acute administration. The volume should be consistent across all animals (e.g., 10 ml/kg).

-

Timing: Administer this compound or vehicle typically 30-60 minutes before the test.

4. Experimental Procedure:

-

Bring mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.

-

Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspend the mouse by taping the free end of the tape to the suspension bar.

-

The test duration is typically 6 minutes.

-

Record the entire 6-minute session using a video camera for later analysis.

-

The primary measure is the duration of immobility, which is defined as the absence of any movement except for respiration. Struggling, swinging, and curling are considered periods of mobility.

-

At the end of the 6-minute test, carefully remove the mouse from the suspension and return it to its home cage.

-

Clean the apparatus between each trial to remove any olfactory cues.

5. Data Analysis:

-

A trained observer, blind to the experimental conditions, should score the video recordings.

-

Quantify the total time (in seconds) that the mouse remains immobile during the 6-minute test period.

-

Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times of the this compound-treated groups to the vehicle-treated control group. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle | p-value vs. Vehicle |

| Vehicle | - | 10 | 180.5 ± 12.3 | - | - |

| This compound | 1 | 10 | 162.1 ± 10.8 | -10.2% | >0.05 |

| This compound | 5 | 10 | 125.7 ± 9.5 | -30.4% | <0.05 |

| This compound | 10 | 10 | 98.2 ± 8.1 | -45.6% | <0.01 |

| Imipramine (Control) | 20 | 10 | 85.3 ± 7.9 | -52.7% | <0.01 |

This is a hypothetical data table for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the tail suspension test.

Potential Signaling Pathway

The precise mechanism of action for this compound is not well-elucidated. However, many antidepressants are known to modulate monoaminergic systems. The following diagram illustrates a generalized signaling pathway for antidepressants that increase synaptic serotonin, a common mechanism for antidepressant efficacy. This compound, being a novel compound, may act through this or other yet-to-be-identified pathways.

Caption: Generalized antidepressant signaling pathway.

References

Application Notes and Protocols for Chronic Zometapine Administration in Animal Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zometapine (CI-781) is a structurally novel pyrazolodiazepine derivative with demonstrated antidepressant-like effects in preclinical studies.[1] Its chemical structure bears a resemblance to benzodiazepines, yet it exhibits an atypical pharmacological profile, distinguishing it from other antidepressant classes.[1] These application notes provide a comprehensive overview of the chronic administration of this compound in a relevant animal model of depression, including detailed experimental protocols, quantitative data summaries, and a hypothesized mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of chronic this compound administration in a chronic stress-induced depression model in rats.

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| Behavioral Depression (Activity) | Chronic Unpredictable Stress in Rats | This compound | Dose-related (specific doses not detailed in abstract) | 3 weeks | Selective reversal of behavioral depression observed only in rats activated by acute noise exposure. | |

| Defecation | Chronic Unpredictable Stress in Rats | This compound | Not specified | 3 weeks | Reversal of stress-induced changes in defecation, confirming behavioral improvement. | |

| Basal Corticosterone | Chronic Unpredictable Stress in Rats | This compound | Not specified | 3 weeks | Partial normalization of elevated basal corticosterone levels. |

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model and this compound Administration

This protocol is based on the methodology described by Katz (1984).

Objective: To induce a depressive-like state in rats through chronic exposure to unpredictable stressors and to assess the therapeutic effects of chronic this compound administration.

Materials:

-

Male rats (specific strain, e.g., Sprague-Dawley)

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or distilled water)

-

Standard laboratory animal housing and husbandry equipment

-

Apparatus for stressors (e.g., strobe light, tilted cages, cold room, etc.)

-

Behavioral testing apparatus (e.g., open field arena with noise source)

-

Equipment for blood collection and corticosterone analysis (e.g., radioimmunoassay kit)

Procedure:

-

Animal Acclimation: House rats individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Chronic Unpredictable Stress (CUS) Induction (3 weeks):

-

Subject a group of rats to a daily regimen of unpredictable stressors. The sequence and timing of stressors should be varied to prevent habituation.

-

Examples of stressors include:

-

Strobe light exposure

-

Cage tilt (e.g., 45 degrees)

-

Overnight illumination

-

Food and water deprivation (for a specified period)

-

Forced swim in cool water

-

Exposure to a cold environment

-

-

A control group of rats should be handled daily but not exposed to the stressors.

-

-

This compound Administration (Chronic - 3 weeks):

-

During the 3-week stress period, administer this compound or vehicle to the rats daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Prepare different dose levels of this compound to assess dose-dependency.

-

-

Behavioral Testing (Post-treatment):

-

Following the chronic treatment period, assess depressive-like behavior.

-

Activity Monitoring: Place individual rats in an open field arena and expose them to an acute stressor (e.g., white noise) to activate behavior. Record and quantify locomotor activity. A reduction in activity in the stressed, vehicle-treated group is indicative of a depressive-like state.

-

Defecation Measurement: Count the number of fecal boli produced during the behavioral test as an additional measure of emotionality.

-

-

Hormonal Analysis:

-

Collect blood samples from the rats at the end of the experiment.

-

Measure basal plasma corticosterone levels using a suitable method like radioimmunoassay to assess the impact of chronic stress and this compound treatment on the Hypothalamic-Pituitary-Adrenal (HPA) axis.

-

Visualizations

Experimental Workflow